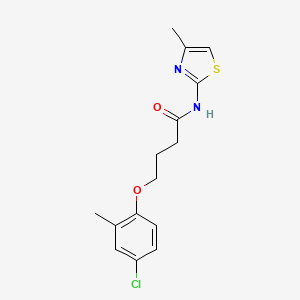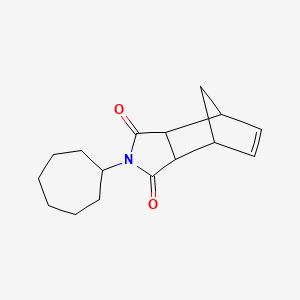
2-cycloheptyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CYCLOHEPTYL-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain efficiency and consistency .
Análisis De Reacciones Químicas
4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Aplicaciones Científicas De Investigación
4-CYCLOHEPTYL-4-AZATRICYCLO[521
Medicinal Chemistry: It exhibits neuroprotective properties by modulating NMDA receptors and voltage-gated calcium channels, making it a candidate for treating neurodegenerative disorders.
Materials Science: Its unique structure allows for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By binding to these receptors, the compound modulates calcium influx and neuronal excitability, thereby exerting neuroprotective effects . This modulation helps in attenuating neurotoxicity and promoting cell viability in neuronal cells .
Comparación Con Compuestos Similares
Similar compounds to 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE include:
10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE: This compound shares a similar tricyclic structure but differs in its oxygen atom placement, affecting its chemical reactivity and biological activity.
4-(3-HYDROXY-PHENYL)-4-AZA-TRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE: This derivative has a hydroxyl group attached to the phenyl ring, enhancing its potential for hydrogen bonding and increasing its solubility in aqueous environments.
The uniqueness of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE lies in its specific cycloheptyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various scientific applications .
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
4-cycloheptyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H21NO2/c18-15-13-10-7-8-11(9-10)14(13)16(19)17(15)12-5-3-1-2-4-6-12/h7-8,10-14H,1-6,9H2 |
Clave InChI |
DNXBYEDFFRXKLK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


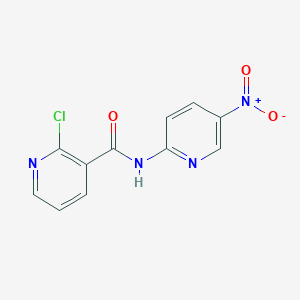
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol](/img/structure/B10892366.png)
![Propan-2-yl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10892372.png)
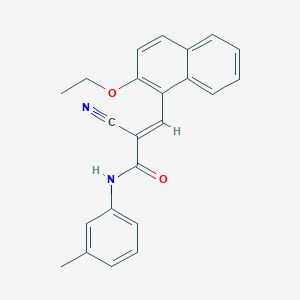
![N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B10892380.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)

![(5-Bromofuran-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10892396.png)

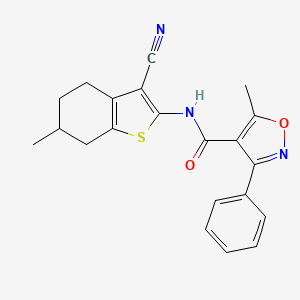
![3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10892414.png)
![(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892417.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892419.png)
